molecular formula C17H14O2 B3250598 6-(Benzyloxy)naphthalen-2-OL CAS No. 2041-17-0

6-(Benzyloxy)naphthalen-2-OL

Cat. No. B3250598
CAS RN: 2041-17-0
M. Wt: 250.29 g/mol
InChI Key: PAIJEAKYLMOHKI-UHFFFAOYSA-N
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Description

6-(Benzyloxy)naphthalen-2-OL is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is also known as 2-hydroxy-6-(phenylmethoxy)naphthalene, and it is a member of the naphthalene family of organic compounds. In

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study by Dixit, Sharma, and Kaushik (2013) described the synthesis of 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols, demonstrating their potential as analgesic agents. The compounds showed significant analgesic properties, highlighting their potential in pain management applications (Dixit, Sharma, & Kaushik, 2013).

Electroorganic Reactions

  • Research by Utley and Rozenberg (2002) investigated the anodic oxidation of 2-methyl- and 2-benzylnaphthalenes. The study provides insights into factors influencing side-chain substitution in these compounds, useful for electroorganic synthesis (Utley & Rozenberg, 2002).

Metal-Catalyzed Cycloisomerization

  • Lin, Das, and Liu (2006) reported a metal-catalyzed 6-endo-dig cyclization process producing substituted benzene and naphthalene derivatives. This study highlights the versatile applications of these compounds in organic synthesis and structural reorganization (Lin, Das, & Liu, 2006).

Organic Electron-Transfer Reduction

  • Saitoh, Yoshida, and Ichikawa (2006) explored the electron-transfer reduction behavior of Naphthalene-1,8-diylbis(diphenylmethylium), showing its unique properties in organic redox reactions. This study contributes to the understanding of redox mechanisms in organic chemistry (Saitoh, Yoshida, & Ichikawa, 2006).

Nonlinear Optical Properties

  • Sreenath, Joe, and Rastogi (2018) conducted an experimental and theoretical investigation into the third-order nonlinear optical properties of azo dye 1-(2, 5-Dimethoxy-phenylazo)-naphthalen-2-ol. This work is significant for its potential applications in optoelectronics and photonics (Sreenath, Joe, & Rastogi, 2018).

Enzymatic Biotransformation

  • Boyd et al. (1996) studied the biotransformation of dihydronaphthalene substrates using Pseudomonas putida, resulting in various products including arene hydrates. This research has implications for the environmental impact of hydrocarbons and their biodegradation (Boyd et al., 1996).

properties

IUPAC Name

6-phenylmethoxynaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJEAKYLMOHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)naphthalen-2-OL

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (12 g, 0.3 mol, 60% in mineral oil) in 600 ml toluene and 400 ml dimethyl formamide was added 2,6-dihydroxynaphthalene (80 g, 0.5 mol) and the mixture was heated to reflux over a thirty minute period. Benzyl chloride (65 ml, 71.5 g, 0.56 mol) was added dropwise and the mixture was refluxed for 10 hours. After cooling to room temperature, the mixture was washed 6 times with water to remove the dimethyl formamide. The resulting toluene solution was washed twice with 150 ml 0.5N sodium hydroxide to remove unreacted starting material and then with water and dried over anhydrous magnesium sulfate. The magnesium sulfate was removed by filtration and the filtrate was concentrated to 150 ml. The solid which had crystallized was collected by vacuum filtration and washed with a small amount of toluene to yield 2-benzyloxy-6-hydroxynaphthalene.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Rossignon, BB Berna, AJ Parola, CAT Laia… - Organic …, 2022 - thieme-connect.com
A series of novel O-doped polycyclic aromatic hydrocarbons, bearing a different number of electron-donating alkoxy substituents, has been prepared using a novel copper-promoted …
Number of citations: 2 www.thieme-connect.com

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